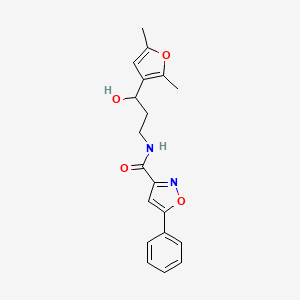

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

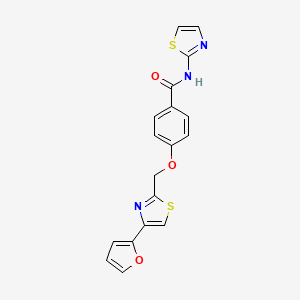

The compound “N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The furan ring in this compound is substituted with two methyl groups and one hydroxypropyl group. The compound also contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with a phenyl group and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and isoxazole rings would contribute to the compound’s aromaticity, while the hydroxypropyl, phenyl, and carboxamide groups would likely influence its reactivity .Aplicaciones Científicas De Investigación

Catalytic Applications

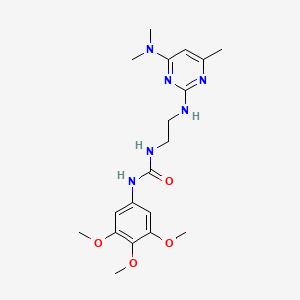

One notable application of similar compounds, specifically in the realm of catalysis, is the development of effective bimetallic composite catalysts. These catalysts, using ligands like N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide, have shown high activity in the Suzuki reaction in aqueous media. This facilitates the synthesis of heterobiaryls containing furyl and thienyl rings, indicating potential utility in creating complex organic compounds through catalyzed reactions (Bumagin, Petkevich, Kletskov, Alekseyev, & Potkin, 2019).

Synthesis of Biologically Active Compounds

Research on compounds structurally related to N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide has demonstrated significant antimicrobial and antioxidant activities. For instance, a series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide synthesized using bioactive aromatic heterocyclic carboxylic acids showed promising antimicrobial activity against tested microorganisms, as well as notable radical scavenging and ferrous ion chelating activity. This suggests potential applications in developing new antimicrobial and antioxidant agents (Sindhe, Bodke, Kenchappa, Telkar, Chandrashekar, & Vinoda, 2016).

Antiprotozoal Agents

Moreover, derivatives of similar structures have shown efficacy as antiprotozoal agents. Compounds synthesized from related chemical processes have exhibited strong DNA affinities and potent in vitro and in vivo activities against Trypanosoma and Plasmodium species, suggesting a potential pathway for the development of new antiprotozoal drugs (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Environmentally Benign Synthesis Methods

The synthesis of 5-arylisoxazole derivatives, through reactions not involving N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide but related compounds, in aqueous media without any catalyst presents an environmentally friendly method. This highlights the compound's potential application in green chemistry, providing a pathway for the synthesis of environmentally benign procedures (Dou, Xu, Li, Xi, Huang, & Shi, 2013).

Mecanismo De Acción

The mechanism of action of this compound is not known without specific biological or pharmacological data. If this compound has biological activity, it could be due to interactions with proteins or other biological molecules, influenced by the structure and functional groups of the compound.

Safety and Hazards

Direcciones Futuras

The study of complex organic molecules like this one is an active area of research in organic chemistry. Such compounds could have potential applications in various fields, including medicinal chemistry, materials science, and synthetic chemistry . Further studies could focus on the synthesis and characterization of this compound, as well as investigations of its reactivity, properties, and potential applications .

Propiedades

IUPAC Name |

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-12-10-15(13(2)24-12)17(22)8-9-20-19(23)16-11-18(25-21-16)14-6-4-3-5-7-14/h3-7,10-11,17,22H,8-9H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEQEQZHIRESJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2443415.png)

![(2,3-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2443416.png)

![6-(Dimethylamino)benzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B2443419.png)

![4-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2443422.png)

![Tert-butyl 4-{[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2443426.png)

![4-ethoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2443428.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2443431.png)

![N-(2-methoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2443433.png)

![N-(1-cyanobutan-2-yl)-5-formylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2443437.png)